molecular formula C23H25N3O5S B15110680 [4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl](2,3-dimethyl-1H-indol-5-yl)methanone

[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl](2,3-dimethyl-1H-indol-5-yl)methanone

Cat. No.: B15110680
M. Wt: 455.5 g/mol
InChI Key: YLOCWEHJMNQURB-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that features a combination of benzodioxin, piperazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and indole intermediates, followed by their coupling through sulfonylation and piperazine linkage.

    Preparation of Benzodioxin Intermediate: The benzodioxin moiety can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Preparation of Indole Intermediate: The indole moiety is synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The benzodioxin intermediate is then sulfonylated using chlorosulfonic acid, followed by the reaction with piperazine to form the sulfonyl-piperazine intermediate.

    Final Coupling: The sulfonyl-piperazine intermediate is then coupled with the indole intermediate under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and benzodioxin moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation Products: Oxindole derivatives.

    Reduction Products: Sulfide or thiol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-ylacetic acid: This compound shares the benzodioxin and piperazine moieties but differs in the indole and methanone groups.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: This compound contains the benzodioxin moiety but lacks the piperazine and indole groups.

Uniqueness

The uniqueness of 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of benzodioxin, piperazine, and indole moieties. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone

InChI

InChI=1S/C23H25N3O5S/c1-15-16(2)24-20-5-3-17(13-19(15)20)23(27)25-7-9-26(10-8-25)32(28,29)18-4-6-21-22(14-18)31-12-11-30-21/h3-6,13-14,24H,7-12H2,1-2H3

InChI Key

YLOCWEHJMNQURB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C

Origin of Product

United States

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